![molecular formula C27H24N4O4 B2672840 N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-57-2](/img/structure/B2672840.png)

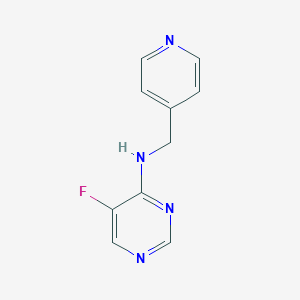

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

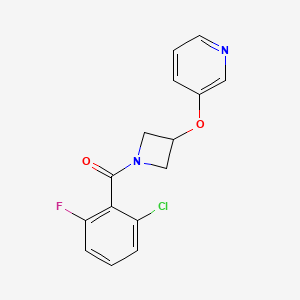

The compound “N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms, and is a metabolite of tryptophan . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine and naproxen . A similar compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen . A similar compound was synthesized through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Aplicaciones Científicas De Investigación

Quinazoline Antifolate Thymidylate Synthase Inhibitors

A study by Marsham et al. (1989) describes the synthesis of new N10-propargylquinazoline antifolates with various substituents, including methoxy groups similar to the compound . The research aimed at finding potential antitumor agents by testing the compounds' inhibitory effects on thymidylate synthase (TS) and their cytotoxicity against L1210 cells in culture. The C2-methoxy analogue demonstrated enhanced potency in culture and is suggested for further study as an antitumor agent, providing insight into the potential therapeutic applications of related compounds (Marsham et al., 1989).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating structures related to quinazoline derivatives. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition, analgesic, and anti-inflammatory activities. The study found that some derivatives exhibited high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Desai et al. (2011) investigated a series of quinazolinone and 4-thiazolidinone derivatives for their in vitro antibacterial and antifungal activities. The synthesized compounds were evaluated against various microorganisms, including Escherichia coli and Staphylococcus aureus, among others. The study's findings contribute to the understanding of the antimicrobial potential of quinazolinone derivatives, suggesting their applicability in developing new antimicrobial drugs (Desai et al., 2011).

Synthesis and Cytotoxic Activity

Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their antibacterial and antifungal activities. The study's objective was to develop lead molecules with potential therapeutic applications, emphasizing the importance of structural modifications in enhancing biological activities. The synthesized compounds showed promising results against selected microorganisms, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-7,9-10,15,18,22,24,29H,8,11-14,16H2,1H3,(H,28,32)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDYYGAMGOLENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid](/img/structure/B2672757.png)

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride](/img/structure/B2672761.png)

![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)

![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)